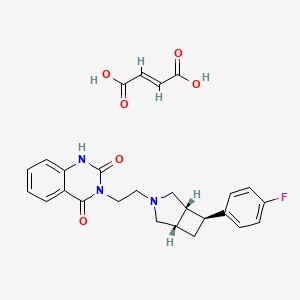
Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate involves multiple steps, starting with the diazotization of 4-amino-2-methylphenyl. This is followed by coupling reactions with various aromatic compounds to form the azo linkages. The final product is obtained through sulfonation and subsequent neutralization with sodium hydroxide to form the trisodium salt.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pH, and reaction time, to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate undergoes various chemical reactions, including:
Oxidation: The azo groups can be oxidized to form different products.
Reduction: The azo linkages can be reduced to amines.
Substitution: The sulfonate groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired products are formed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of nitro compounds, while reduction typically yields aromatic amines.
Wissenschaftliche Forschungsanwendungen
Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate has a wide range of scientific research applications:
Chemistry: Used as a dye in analytical chemistry for detecting various compounds.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential therapeutic applications due to its interaction with biological molecules.
Industry: Widely used in textile and paper industries for dyeing purposes.
Wirkmechanismus
The mechanism of action of Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate involves its interaction with various molecular targets. The azo groups can form hydrogen bonds and π-π interactions with biological molecules, affecting their function. The sulfonate groups enhance the compound’s solubility and facilitate its interaction with charged biomolecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trisodium 4-amino-2-methylphenylazo-3-sulphonatophenylazo-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-ylbenzene-1,4-disulphonate
- Trisodium 4-amino-2-methylphenylazo-3-sulphonatophenylazo-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-ylbenzene-1,3-disulphonate
Uniqueness
Trisodium 2-(4-((4-((4-((4-amino-2-methylphenyl)azo)benzoyl)amino)-3-sulphonatophenyl)azo)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-1-yl)benzene-1,4-disulphonate is unique due to its specific arrangement of azo and sulfonate groups, which confer distinct chemical and physical properties. Its stability, intense coloration, and solubility make it particularly valuable in various applications.
Eigenschaften
CAS-Nummer |
94200-35-8 |
|---|---|
Molekularformel |
C30H23N8Na3O11S3 |
Molekulargewicht |
836.7 g/mol |
IUPAC-Name |
trisodium;2-[4-[[4-[[4-[(4-amino-2-methylphenyl)diazenyl]benzoyl]amino]-3-sulfonatophenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzene-1,4-disulfonate |
InChI |
InChI=1S/C30H26N8O11S3.3Na/c1-16-13-19(31)5-10-23(16)35-33-20-6-3-18(4-7-20)29(39)32-24-11-8-21(14-27(24)52(47,48)49)34-36-28-17(2)37-38(30(28)40)25-15-22(50(41,42)43)9-12-26(25)51(44,45)46;;;/h3-15,28H,31H2,1-2H3,(H,32,39)(H,41,42,43)(H,44,45,46)(H,47,48,49);;;/q;3*+1/p-3 |
InChI-Schlüssel |
WTRLNQIMJZIVJI-UHFFFAOYSA-K |
Kanonische SMILES |
CC1=C(C=CC(=C1)N)N=NC2=CC=C(C=C2)C(=O)NC3=C(C=C(C=C3)N=NC4C(=NN(C4=O)C5=C(C=CC(=C5)S(=O)(=O)[O-])S(=O)(=O)[O-])C)S(=O)(=O)[O-].[Na+].[Na+].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





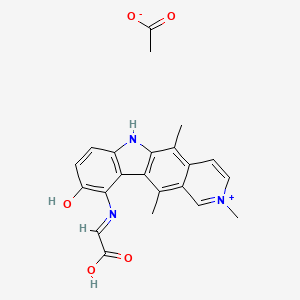
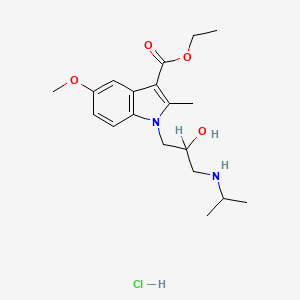

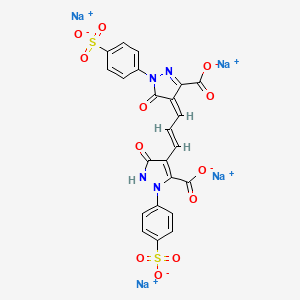

![3,5-dicarboxybenzenesulfonate;4-[ethyl(2-hydroxyethyl)amino]benzenediazonium](/img/structure/B12757002.png)

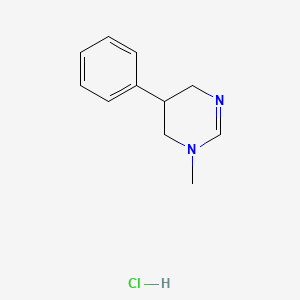
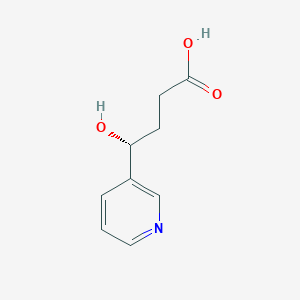
![[2-[(1-methylimidazol-2-yl)sulfanylmethyl]-3H-benzimidazol-5-yl]-phenylmethanone;phosphoric acid](/img/structure/B12757018.png)
